An In-depth Technical Guide to the Physicochemical Properties of 4-(Methanesulfonylmethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Methanesulfonylmethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methanesulfonylmethyl)phenol is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenol ring substituted with a methanesulfonylmethyl group, imparts a unique combination of physicochemical properties that are crucial for its biological activity and formulation development. The presence of the sulfonyl group, a potent hydrogen bond acceptor and electron-withdrawing moiety, alongside the acidic phenolic hydroxyl group, governs its solubility, acidity, and lipophilicity.[1][2] A thorough understanding of these properties is paramount for optimizing its use as a building block in the synthesis of novel therapeutic agents, particularly those targeting inflammation and pain.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of 4-(methanesulfonylmethyl)phenol, detailing established experimental methodologies for their determination and offering insights into the rationale behind these analytical choices.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-(methanesulfonylmethyl)phenol is presented below. These parameters are fundamental in predicting the compound's behavior in biological systems and during various stages of drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃S | [1][3] |
| Molecular Weight | 172.2 g/mol | [1][3] |
| Appearance | White to off-white or tan to pink-brown solid/powder | [1][3] |
| Melting Point | 88-97 °C | [1][3] |
| Boiling Point | 272.52°C (rough estimate) | [3] |
| pKa | 7.83 (at 25°C) | [3][4] |
| logP | 0.886 (estimated) | [3][4] |
| Water Solubility | Slight | [3][4] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol | [3][4][5] |
In-Depth Analysis and Experimental Protocols
Melting Point and Thermal Behavior
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of intermolecular forces within its crystal lattice. For 4-(methanesulfonylmethyl)phenol, the presence of both a hydrogen bond-donating hydroxyl group and a strongly polar sulfonyl group contributes to a relatively high melting point for a molecule of its size.
Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is preferred for its accuracy, small sample requirement, and ability to detect other thermal events such as polymorphic transitions or decomposition.
Methodology Rationale: The choice of DSC is based on its ability to provide a precise melting point, which is observed as an endothermic peak on the thermogram. The onset temperature of this peak is typically reported as the melting point. Furthermore, the shape and area of the peak can provide information about the purity of the sample and the enthalpy of fusion, respectively.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of 4-(methanesulfonylmethyl)phenol into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the melting point (e.g., 120°C).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The phenolic hydroxyl group in 4-(methanesulfonylmethyl)phenol is acidic due to the resonance stabilization of the corresponding phenoxide anion. The electron-withdrawing nature of the methanesulfonylmethyl group further increases the acidity (lowers the pKa) compared to phenol itself by delocalizing the negative charge on the phenoxide ion.
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.[6]
Methodology Rationale: This method is chosen for its precision and the direct measurement of pH changes upon neutralization. The pKa value corresponds to the pH at which the compound is 50% ionized, which is identified as the midpoint of the steepest portion of the titration curve (the inflection point).[7][8]
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[6]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[6]
-
Accurately weigh and dissolve a known amount of 4-(methanesulfonylmethyl)phenol in a suitable solvent (e.g., a methanol/water mixture if solubility is low) to a final concentration of approximately 1 mM.[7]
-
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 4-(methanesulfonylmethyl)phenol solution into a titration vessel.
-
Add the KCl solution to maintain constant ionic strength.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.
-
Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added.
-
Determine the equivalence point from the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at half the equivalence point volume.
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a compound between an aqueous and a lipid phase.
The shake-flask method is the traditional and most reliable method for determining logP. It involves measuring the concentration of the analyte in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.
Methodology Rationale: This method directly measures the partitioning of the compound between a non-polar (n-octanol) and a polar (water) phase, providing a direct assessment of its lipophilicity. The use of a buffered aqueous phase is crucial for ionizable compounds like phenols to ensure that the measured partition coefficient reflects the distribution of the neutral species.
Step-by-Step Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-(methanesulfonylmethyl)phenol in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vessel.
-
Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Concentration Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of 4-(methanesulfonylmethyl)phenol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of P.
-
Synthesis and Reactivity
4-(Methanesulfonylmethyl)phenol can be synthesized by the oxidation of the corresponding sulfide, 4-(methylthio)phenol.[3] This is a common and efficient method for the preparation of sulfones. The reactivity of 4-(methanesulfonylmethyl)phenol is largely dictated by the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The benzene ring, being activated by the hydroxyl group, is susceptible to electrophilic aromatic substitution reactions, which will be directed to the ortho and para positions relative to the hydroxyl group.
Conclusion
The physicochemical properties of 4-(methanesulfonylmethyl)phenol, particularly its melting point, pKa, and logP, are critical determinants of its utility in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of this and similar molecules. A thorough understanding of these properties, grounded in sound experimental data, is essential for the rational design of new chemical entities with improved efficacy and pharmacokinetic profiles.
References
-
PubChem. 4-(Methylsulfonyl)phenol. [Link]
-
Chemistry LibreTexts. Physical Properties of Phenol. [Link]
-
Fiveable. 4-methylphenol Definition. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ResearchGate. The crystal structure of methyl 4-(4-(methanesulfonyl)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C21H25NO5S. [Link]
- Google Patents.
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
Sources
- 1. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]



